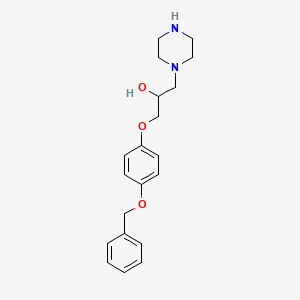![molecular formula C10H17NO2S B13906278 Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)
Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of sulfur and nitrogen atoms in its structure contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene. This reaction yields the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic structure or the functional groups attached to it.
Substitution: The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 1-thia-4-azaspiro[4
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Its unique structure makes it a candidate for drug development, especially in designing molecules with specific biological activities.
Mechanism of Action
The exact mechanism of action of Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in the structure allows it to form various interactions with biological molecules, potentially leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
1-thia-4-azaspiro[4.5]decane derivatives: These compounds share the spirocyclic structure and have similar reactivity and potential biological activity.
Thiazolopyrimidine and 1,3,4-thiadiazole compounds: These compounds also contain sulfur and nitrogen atoms and have been studied for their anticancer properties.
Uniqueness: Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17NO2S |
|---|---|
Molecular Weight |
215.31 g/mol |
IUPAC Name |
methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C10H17NO2S/c1-13-9(12)8-7-14-10(11-8)5-3-2-4-6-10/h8,11H,2-7H2,1H3 |
InChI Key |
OHASBSLYWBCVJV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CSC2(N1)CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


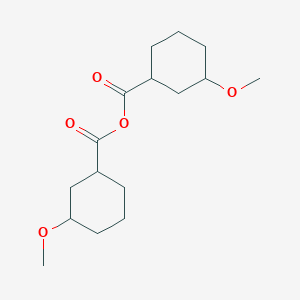
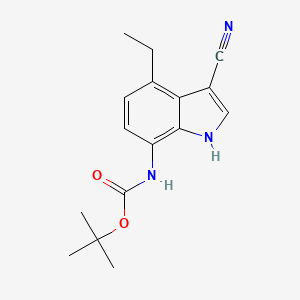

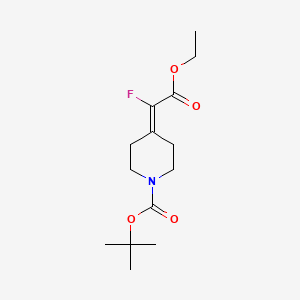
![8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B13906222.png)

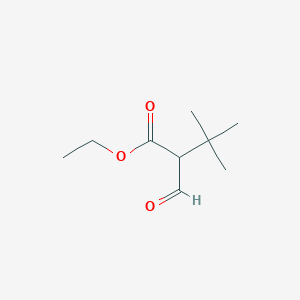
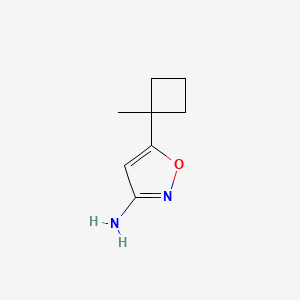
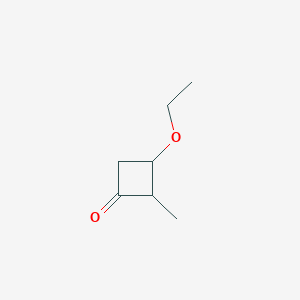
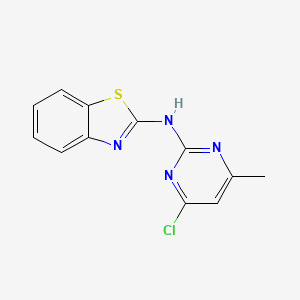
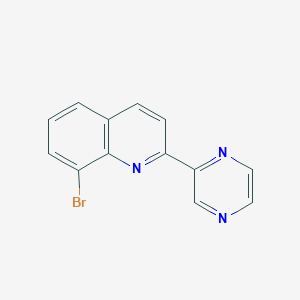
![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)
